molecular formula C11H15N3O2 B2573766 N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1421481-16-4

N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2573766
CAS No.: 1421481-16-4
M. Wt: 221.26
InChI Key: WINCHHRXLOVLOA-UHFFFAOYSA-N
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Description

N-(2-Methoxypyrimidin-5-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a cyclopentanecarboxamide core linked to a 2-methoxypyrimidine moiety. This structure combines the conformational flexibility of the cyclopentane ring with the hydrogen-bonding capabilities of the methoxypyrimidine group, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors requiring dual hydrophobic and polar interactions.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11-12-6-9(7-13-11)14-10(15)8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINCHHRXLOVLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide typically involves the reaction of 2-methoxypyrimidine with cyclopentanecarboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. In a study of analogous compounds (e.g., N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-(trifluoromethyl)benzamide), hydrolysis of the amide bond produced carboxylic acids and amines.

Condition Product Yield Reference
6M HCl, reflux, 12hCyclopentanecarboxylic acid + 5-amino-2-methoxypyrimidine78%
2M NaOH, 80°C, 8hSodium cyclopentanecarboxylate + 2-methoxypyrimidin-5-amine85%

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4- and 6-positions. For example, 2-methoxypyrimidine derivatives undergo amination or alkoxy substitution under catalytic conditions :

Reagent Catalyst Product Yield Reference
NH₃ (g), Pd/CCuI, DMF, 100°CN-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide + NH₂-adduct62%
KOtBu, THF, 60°C2-ethoxy derivative48%

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids was demonstrated in structurally related compounds (e.g., 2-methoxypyrimidine-5-carboxylic acid derivatives) :

Boronic Acid Catalyst Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃5-(phenyl)-2-methoxypyrimidine-carboxamide70%
4-Fluorophenylboronic acidPdCl₂(dppf), DMF5-(4-fluorophenyl)-2-methoxypyrimidine-carboxamide65%

Functionalization of the Cyclopentane Ring

The cyclopentane moiety can undergo oxidation or ring-opening reactions. For example, oxidation with KMnO₄ yields cyclopentanone derivatives:

Reagent Condition Product Yield Reference
KMnO₄, H₂O, 0°C4hN-(2-methoxypyrimidin-5-yl)cyclopentanonecarboxamide55%

Demethylation of the Methoxy Group

The methoxy group is susceptible to demethylation under strong acidic conditions, as observed in analogs like 2-methoxypyrimidine-5-carboxylic acid :

Reagent Condition Product Yield Reference
HBr (48%), AcOHReflux, 6hN-(2-hydroxypyrimidin-5-yl)cyclopentanecarboxamide90%

Photochemical Reactions

UV irradiation induces dimerization in pyrimidine derivatives. For example, 2-methoxypyrimidine forms cyclobutane-linked dimers under UV light :

Condition Product Yield Reference
UV (254 nm), 24hDimerized pyrimidine-carboxamide30%

Key Stability Considerations:

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it could inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in and enhances metabolic stability and binding affinity, contrasting with the methoxy group in the target compound, which offers moderate electron-donating effects .
  • Hydrogen-Bonding Capacity: The hydrazine-carbonothioyl derivatives () provide additional sulfur-mediated interactions, which may improve solubility or metal chelation properties relative to the methoxypyrimidine group .

Physicochemical Properties

  • Melting Points: Hydrazine-carbonothioyl derivatives () exhibit lower melting points (148–201°C) compared to rigid heterocycles, suggesting reduced crystallinity due to flexible side chains .
  • Solubility: The trifluoromethyl and sulfonylamino groups () likely enhance lipophilicity, whereas the methoxypyrimidine group (target compound) balances hydrophobicity with polar interactions .

Biological Activity

N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly its role as a modulator in various biochemical pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyrimidine Ring : The 2-methoxypyrimidine moiety contributes to the compound's interaction with biological targets.
  • Cyclopentane Backbone : This structure influences the compound's pharmacokinetics and binding properties.

Research indicates that this compound functions primarily as a modulator of the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid homeostasis and lipid metabolism. FXR activation can influence various metabolic processes, potentially offering therapeutic benefits in conditions like cholestasis and liver diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
FXR ModulationRegulates bile acid synthesis and metabolism
Antimicrobial EffectsPotential activity against pathogenic bacteria
AntiproliferativeInhibitory effects on cancer cell lines (e.g., HeLa)
Anti-inflammatoryModulation of inflammatory pathways

Study on FXR Modulation

A significant study demonstrated that compounds similar to this compound exhibit potent FXR modulation. This modulation was linked to improved metabolic profiles in murine models, suggesting a potential application in treating metabolic disorders .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity, highlighting its potential as an alternative therapeutic agent against resistant strains .

Antiproliferative Effects

Research involving cancer cell lines has revealed that this compound possesses antiproliferative effects. Specifically, it demonstrated significant inhibition of cell growth in HeLa cells with an IC50 value indicating moderate potency .

Table 2: Biological Assay Results

Cell Line/PathogenAssay TypeIC50/MIC (µg/mL)Reference
HeLaAntiproliferative226
E. coliAntimicrobial62.5
S. aureusAntimicrobial78.12

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-methoxypyrimidin-5-yl)cyclopentanecarboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be guided by protocols for analogous cyclopentanecarboxamide derivatives. For example, hydrazine-carbothioyl intermediates (e.g., compounds in ) achieved yields of 53–66% via controlled reaction conditions (e.g., stoichiometric ratios, temperature, and solvent systems). Post-synthesis purification via recrystallization or column chromatography, validated by ¹H NMR and LC-MS, ensures purity. Adjusting the methoxypyrimidinyl precursor’s reactivity, such as using boronic acid derivatives (e.g., (2-Methoxypyrimidin-5-yl)boronic acid, ), may enhance coupling efficiency in Suzuki-Miyaura reactions.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer : Core characterization techniques include:

  • ¹H NMR : To confirm substituent integration and spatial arrangement (e.g., cyclopentane and methoxypyrimidine protons).
  • LC-MS : For molecular weight verification and purity assessment (e.g., reports LC-MS data for similar compounds).
  • X-ray crystallography : Programs like SHELX ( ) can resolve crystal structures, though this requires high-quality single crystals.
  • Elemental analysis : To validate empirical formulas (e.g., carbon, hydrogen, nitrogen, and sulfur percentages as in ).

Q. What safety precautions are essential when handling this compound given limited toxicity data?

  • Methodological Answer : Despite limited toxicity data (e.g., notes incomplete characterization for related compounds), assume acute toxicity risks. Use PPE (gloves, lab coats, goggles) and work in fume hoods. Reference safety protocols for structurally similar substances, such as cyclopentylfentanyl derivatives ( ), and adhere to institutional guidelines for novel carboxamides. Acute oral LD₅₀ data for analogs (e.g., >500 mg/kg in rodents, ) suggest moderate toxicity.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., methoxypyrimidine’s electrophilic carbon). Tools like Gaussian or ORCA simulate transition states for reactions such as Suzuki-Miyaura couplings, leveraging boronic acid precursors ( ). Molecular docking (e.g., AutoDock Vina) may predict interactions with biological targets, guided by protease inhibitor studies ( ).

Q. What strategies resolve discrepancies in biological activity data across studies of cyclopentanecarboxamide derivatives?

  • Methodological Answer : Contradictions may arise from impurities, assay variability, or metabolite interference. Implement:

  • Impurity profiling : HPLC or UPLC-MS (e.g., Irbesartan impurity analysis in ) to identify byproducts.
  • Standardized bioassays : Replicate under controlled conditions (pH, temperature, cell lines).
  • Metabolite tracking : Isotope labeling (e.g., ¹⁴C) and hepatocyte incubation ( ) to assess metabolic stability.

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxypyrimidinyl moiety in bioactivity?

  • Methodological Answer : Design analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) using synthetic routes in . Test against biological targets (e.g., enzymes or receptors) via high-throughput screening. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations (e.g., GROMACS) can further probe interactions, as seen in protease inhibitor research ( ).

Q. What in vitro models are suitable for investigating the metabolic pathways of this compound?

  • Methodological Answer : Use primary hepatocytes or liver microsomes incubated with the compound, followed by LC-MS/MS analysis to identify phase I/II metabolites ( ). Compare metabolic stability to Irbesartan ( ), which undergoes cytochrome P450-mediated oxidation. Isotopic labeling (e.g., deuterium at the cyclopentane ring) can track metabolic sites.

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